
3-Amino-4-formamido pyrazole
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Overview
Description
3-Amino-4-formamido pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a formamido group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and industrial processes . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-formamido pyrazole typically involves the reaction of cyanoacetamide with triethyl orthoformate and hydrazine hydrate in the presence of sulfuric acid . The reaction proceeds through the formation of intermediate products, which are then subjected to suction filtration, rinsing, stoving, and smashing to obtain the final product with high purity and yield .
Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Formation of Pyrazolo[3,4-d]pyrimidines
3-Amino-4-formamido pyrazole undergoes cyclization with N,N-substituted amides (e.g., DMF, DEF) in the presence of PBr₃ to form pyrazolo[3,4-d]pyrimidines . This one-flask reaction involves:
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Vilsmeier amidination : Activation of the amide by PBr₃ generates a reactive iminium intermediate.
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Intermolecular heterocyclization : Hexamethyldisilazane (HMDS) facilitates cyclization, yielding fused pyrimidine rings.
Key Conditions :
Reagent | Temperature | Time | Yield (%) |
---|---|---|---|
DMF + PBr₃ + HMDS | 60–100°C | 3–5 h | 91 |
DEF + PBr₃ + HMDS | 50–60°C | 4 h | 85 |
Schiff Base Formation
The amino group reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to form Schiff bases. For example:
Conditions : Ethanol, reflux (3–5 h), catalytic piperidine.
Knoevenagel Condensation
The formamido group participates in reactions with active methylene compounds (e.g., ethyl cyanoacetate):
Formamido Group Oxidation
The formamido moiety (-NHCHO) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents:
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KMnO₄ in aqueous pyridine converts this compound to 3-amino-4-carboxy pyrazole .
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Subsequent esterification with ethanol/H⁺ yields ethyl esters .
Conditions :
Oxidizing Agent | Solvent | Temperature | Yield (%) |
---|---|---|---|
KMnO₄ | H₂O-pyridine | 80°C | 75 |
Pyrazolopyridines and Pyrimidines
This compound reacts with aldehydes and CH-acids (e.g., acetylacetone, Meldrum’s acid) to form fused heterocycles :
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This compound + benzaldehyde + acetylacetone → Pyrazolo[3,4-b]pyridine-5-carboxamide .
Conditions : DMF, reflux (2–4 h), yields 70–85%.
Biginelli Reaction
In the presence of urea/thiourea and ethyl acetoacetate , it forms tetrahydropyrimidinones:
Acid-Catalyzed Hydrolysis
The formamido group hydrolyzes to 4-amino-3-carboxamido pyrazole under acidic conditions :
Conditions : 60–95°C, 1–2 h, yield >80%.
Chalcone and Oxadiazole Derivatives
Scientific Research Applications
3-Amino-4-formamido pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by an amino group and a formamido group attached to the pyrazole ring. It is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its structural properties, which allow it to interact effectively with biological systems.
Applications
This compound has several applications:
- Pharmaceuticals It serves as a building block for developing new drugs targeting bacterial infections. It is also an important intermediate in the synthesis of allopurinol, a medicine that can suppress XOD, xanthoglobulin, and xanthine metabolism, stopping it from becoming uric acid. This reduces uric acid production and its content in blood and urine, preventing uric acid from forming crystallization deposition in joints and other tissues .
- Agricultural Chemistry Due to its unique structural properties, the compound can effectively interact with biological systems.
- Pyrazole Biomolecules Pyrazole biomolecules have anti-inflammatory and anticancer agent properties .
Research
Research indicates that this compound exhibits significant biological activities.
Reactivity
The reactivity of this compound is influenced by its functional groups. The amino group can participate in nucleophilic substitutions, while the formamido group can engage in condensation reactions.
Properties
This compound is unique due to its specific combination of amino and formamido groups, which enhances its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse reactions makes it a versatile building block in chemical synthesis.
Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-1H-pyrazole | Contains an amino group at position 3 | Known for its anti-inflammatory effects |
4-Amino-1H-pyrazole | Amino group at position 4 | Exhibits strong antibacterial activity |
5-Amino-1H-pyrazole | Amino group at position 5 | Potential use as a neuroprotective agent |
3-Amino-5-methylpyrazole | Methyl substitution at position 5 | Enhanced lipophilicity affecting bioavailability |
3-Amino-1,2,4-triazole | Triazole ring instead of pyrazole | Different biological activity profile |
Mechanism of Action
The mechanism of action of 3-Amino-4-formamido pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling and metabolic processes . By binding to these targets, the compound can modulate their activity, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
3-Aminopyrazole: Similar structure but lacks the formamido group.
4-Aminopyrazole: Similar structure but lacks the amino group at the 3-position.
5-Aminopyrazole: Similar structure but lacks the formamido group and has the amino group at the 5-position.
Uniqueness: 3-Amino-4-formamido pyrazole is unique due to the presence of both amino and formamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C4H6N4O |
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Molecular Weight |
126.12 g/mol |
IUPAC Name |
N-(5-amino-1H-pyrazol-4-yl)formamide |
InChI |
InChI=1S/C4H6N4O/c5-4-3(6-2-9)1-7-8-4/h1-2H,(H,6,9)(H3,5,7,8) |
InChI Key |
QIQAQXXQTIXPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1NC=O)N |
Origin of Product |
United States |
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